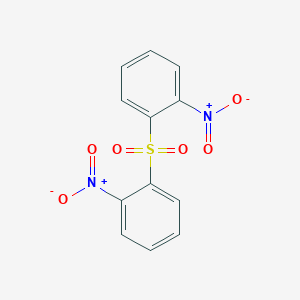

Bis(2-nitrophenyl)sulfone

Übersicht

Beschreibung

Bis(2-nitrophenyl)sulfone: is an organic compound with the molecular formula C12H8N2O6S. It is characterized by the presence of two nitrophenyl groups attached to a central sulfone group. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and materials science.

Wirkmechanismus

Target of Action

Bis(2-nitrophenyl)sulfone is a chemical compound with the molecular formula C12H8N2O6S Sulfones, in general, are known to be versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials .

Mode of Action

Sulfones are known to function as activating, electron-withdrawing substituents in michael acceptors or as good leaving groups producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation .

Biochemical Pathways

Sulfones are known to be involved in various transformations in organic synthesis, including the ramberg–bäcklund reaction of α-halo sulfones and the julia–lythgoe olefination .

Result of Action

It’s known that sulfones can be employed as a temporary modulator of chemical reactivity , which could potentially lead to various molecular and cellular effects depending on the specific context.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidation of Sulfides: One common method for preparing bis(2-nitrophenyl)sulfone involves the oxidation of sulfides.

Aromatic Sulfonylation: Another approach is the sulfonylation of aromatic compounds.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Bis(2-nitrophenyl)sulfone can undergo further oxidation reactions to form sulfoxides and sulfones.

Substitution: This compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Bis(2-nitrophenyl)sulfone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic reactions .

Biology and Medicine:

In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. These compounds can act as intermediates in the synthesis of pharmaceuticals .

Industry:

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the development of advanced materials for various applications .

Vergleich Mit ähnlichen Verbindungen

Bis(4-nitrophenyl)sulfone: Similar to bis(2-nitrophenyl)sulfone but with nitro groups in the para position.

Bis(3-aminophenyl)sulfone: Contains amino groups instead of nitro groups.

Diphenyl sulfone: Lacks nitro groups and has different reactivity.

Uniqueness:

This compound is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and materials science .

Biologische Aktivität

Overview

Bis(2-nitrophenyl)sulfone (C12H8N2O6S) is an organic compound characterized by two nitrophenyl groups attached to a central sulfone group. It has garnered attention in medicinal chemistry and material science due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound exhibits unique chemical properties that influence its biological activity. The sulfone group acts as an electron-withdrawing substituent, making the compound a good leaving group in various chemical reactions. This property is critical for its role in biochemical pathways, where it can participate in nucleophilic substitutions and other transformations.

- Electron-Withdrawing Properties : The nitro groups enhance the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.

- Biochemical Pathways : this compound can undergo oxidation to form sulfoxides and sulfones, which may exhibit different biological activities compared to the parent compound.

Biological Activities

Research has highlighted several biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Cytotoxicity : The compound's derivatives have shown cytotoxic effects against human cancer cell lines. For instance, derivatives were tested on RKO, A-549, MCF-7, PC-3, and HeLa cells, revealing varying degrees of cellular inhibition .

1. Antimicrobial Efficacy

A study examining the antimicrobial efficacy of sulfone compounds demonstrated that this compound derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard microbiological techniques, showing promising results for waterborne pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

2. Cytotoxicity Against Cancer Cell Lines

In a cytotoxicity assay involving various human cancer cell lines, this compound derivatives exhibited significant inhibition of cell growth. The IC50 values were calculated to assess potency:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These findings indicate that certain derivatives possess selective cytotoxicity comparable to established chemotherapeutic agents .

Future Directions

The potential applications of this compound in medicinal chemistry are vast. Future research should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its biological effects.

- Structural Modifications : Exploring how variations in substituents affect biological activity could lead to the development of more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profiles of these compounds.

Eigenschaften

IUPAC Name |

1-nitro-2-(2-nitrophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZVFZOUXUNSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327122 | |

| Record name | Bis(2-nitrophenyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14665-52-2 | |

| Record name | Bis(2-nitrophenyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.